1-Bromo-4-fluorobutane
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-4-fluorobutane and similar compounds involves multiple steps, starting from basic organohalide or alcohol precursors. For instance, 1-bromobutane can be synthesized from n-butyl alcohol using red phosphorus and liquid bromine with sulfuric acid as a catalyst, indicating a general approach that might be adaptable for 1-Bromo-4-fluorobutane synthesis under optimized conditions (Jun, 2012). The synthesis involves carefully controlled reaction conditions to achieve high yields and product purity.
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-fluorobutane is characterized by its halogen atoms' positioning, which significantly affects its physical and chemical properties. Studies on related molecules, such as 4-fluorobutan-1-ol, have revealed insights into the conformational composition and molecular structures of halogenated butanes, which are essential for understanding 1-Bromo-4-fluorobutane's reactivity and interactions (Trætteberg et al., 2001).
Chemical Reactions and Properties
1-Bromo-4-fluorobutane participates in various chemical reactions, including nucleophilic substitutions and elimination reactions. The presence of bromine allows for reactions that can lead to the formation of new carbon-heteroatom bonds or the introduction of functional groups into the molecule. For example, the reactivity of bromo- and chloro-substituted perfluoroalkylether compounds under specific conditions can provide insights into the types of chemical transformations 1-Bromo-4-fluorobutane might undergo (Ito et al., 1979).
Physical Properties Analysis
The physical properties of 1-Bromo-4-fluorobutane, such as boiling point, density, and solubility, are influenced by its molecular structure. The presence of both bromine and fluorine atoms contributes to its polarity, boiling point, and solubility in organic solvents. Although specific data on 1-Bromo-4-fluorobutane was not found, studies on similar halogenated compounds provide valuable information on how these atoms affect physical properties.
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-fluorobutane, including its reactivity towards nucleophiles and electrophiles, are pivotal for its application in organic synthesis. The bromo and fluoro groups present distinct reactivity patterns, which can be exploited in various chemical reactions to synthesize a wide range of organic compounds. The literature on closely related chemicals, like the reaction of bromo(chloro)-1,2-epoxyheptafluorobutanes with alcohols, offers insights into the potential chemical behaviors of 1-Bromo-4-fluorobutane (Filyakova et al., 2006).
Scientific Research Applications
Application 1: Synthesis of Fluoroalkyl Pyrrolopyrimidines
- Summary of the Application : 1-Bromo-4-fluorobutane is used in the synthesis of fluoroalkyl pyrrolopyrimidines . These compounds are a class of organic molecules that have potential applications in medicinal chemistry.
Application 2: Synthesis of Fluoroalkyl Pyrrolopyrimidines
- Summary of the Application : 1-Bromo-4-fluorobutane is used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines . These compounds are a class of organic molecules that have potential applications in medicinal chemistry.
Application 3: Synthesis of 1-Azido-4-fluorobutane
- Summary of the Application : 1-Bromo-4-fluorobutane can be used in the synthesis of 1-azido-4-fluorobutane . This compound is a useful building block in organic synthesis.
Application 4: Synthesis of 4-[2-(4-fluorobutoxy)ethyl][bis(4-methoxymethoxyphenyl)methylene]cyclohexane
- Summary of the Application : 1-Bromo-4-fluorobutane can be used in the synthesis of 4-[2-(4-fluorobutoxy)ethyl][bis(4-methoxymethoxyphenyl)methylene]cyclohexane . This compound is a useful building block in organic synthesis.
Application 5: Synthesis of Monofluoro Quaternary Ammonium Bromide
Safety And Hazards
1-Bromo-4-fluorobutane is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation89.
Future Directions
1-Bromo-4-fluorobutane is a valuable building block in chemical synthesis. Its future directions could involve its use in the synthesis of more complex organic compounds1031112.
Please note that this information is based on available resources and may not include the most recent findings or developments.
properties
IUPAC Name |
1-bromo-4-fluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrF/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUHRDQSHQNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196767 | |
Record name | Butane, 1-bromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluorobutane | |
CAS RN |
462-72-6 | |
Record name | 1-Bromo-4-fluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-bromo-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-bromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-fluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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